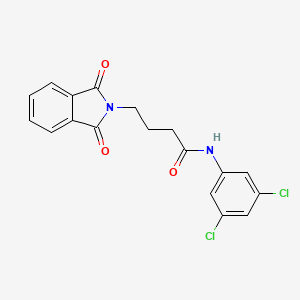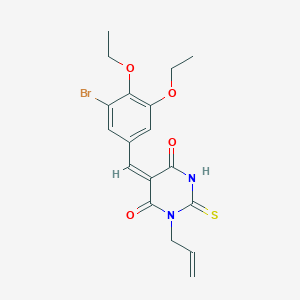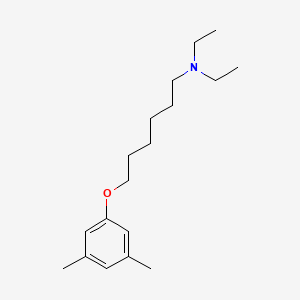![molecular formula C16H17ClO3 B4934734 1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4934734.png)
1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene, also known as ICI-118,551, is a selective beta-2 adrenergic receptor antagonist. It was first synthesized in the 1980s by Imperial Chemical Industries (ICI) Pharmaceuticals. Since then, it has been extensively studied for its potential applications in scientific research.
Mechanism of Action
1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene works by selectively blocking the beta-2 adrenergic receptors. These receptors are found in various tissues throughout the body, including the lungs, heart, and skeletal muscle. When activated by the neurotransmitter epinephrine (adrenaline), beta-2 adrenergic receptors increase the activity of enzymes that produce cyclic AMP (cAMP). cAMP, in turn, activates various downstream signaling pathways that regulate cellular processes such as smooth muscle relaxation, glycogenolysis, and lipolysis. By blocking beta-2 adrenergic receptors, this compound inhibits these downstream signaling pathways and reduces the physiological effects of epinephrine.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in various tissues. In the lungs, it inhibits bronchodilation and reduces airway resistance. In the heart, it reduces cardiac output and inhibits the positive inotropic effects of epinephrine. In skeletal muscle, it inhibits glycogenolysis and reduces the release of free fatty acids. These effects make this compound a valuable tool for studying the role of beta-2 adrenergic receptors in various physiological processes.
Advantages and Limitations for Lab Experiments
1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene has several advantages as a research tool. It is a highly selective beta-2 adrenergic receptor antagonist, meaning that it has minimal off-target effects. It is also relatively easy to synthesize and is commercially available. However, there are some limitations to its use. It has a relatively short half-life in vivo, which can make it difficult to achieve sustained receptor blockade. It also has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for research involving 1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene. One area of interest is the potential therapeutic use of beta-2 adrenergic receptor antagonists in the treatment of respiratory disorders such as asthma and COPD. Another area of interest is the role of beta-2 adrenergic receptors in glucose metabolism and the potential use of beta-2 adrenergic receptor antagonists in the treatment of type 2 diabetes. Additionally, further research is needed to fully understand the physiological and biochemical effects of this compound and other beta-2 adrenergic receptor antagonists in various tissues and disease states.
Synthesis Methods
The synthesis of 1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene involves several steps. The first step is the reaction of 4-methoxyphenol with epichlorohydrin to form 3-(4-methoxyphenoxy)propanol. This intermediate is then reacted with 1-chloro-2-nitrobenzene in the presence of a base to form the nitro intermediate. Reduction of the nitro group with a reducing agent then yields this compound.
Scientific Research Applications
1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene is widely used in scientific research as a selective beta-2 adrenergic receptor antagonist. It has been used to study the role of beta-2 adrenergic receptors in various physiological processes, including cardiac function, pulmonary function, and glucose metabolism. It has also been used to investigate the potential therapeutic effects of beta-2 adrenergic receptor antagonists in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders.
Properties
IUPAC Name |
1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO3/c1-18-13-7-9-14(10-8-13)19-11-4-12-20-16-6-3-2-5-15(16)17/h2-3,5-10H,4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKDGCFYZWUODT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCOC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934658.png)



![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-4-nitrobenzenesulfonamide](/img/structure/B4934682.png)

![1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B4934691.png)

![N-[(5-chloro-2-thienyl)methyl]-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4934702.png)
![N-[3-(4-methoxyphenyl)propyl]-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B4934722.png)
![ethyl 4-(5-{2-[(3,4-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-furyl)benzoate](/img/structure/B4934736.png)

![N-{1-[1-(3-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4934749.png)
![4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4934752.png)
